molecular formula C10H10O B2771026 1-Ethynyl-4-(methoxymethyl)benzene CAS No. 313947-36-3

1-Ethynyl-4-(methoxymethyl)benzene

Cat. No.: B2771026
CAS No.: 313947-36-3
M. Wt: 146.189
InChI Key: MIZHIKYIXXLUGN-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(methoxymethyl)benzene is an organic compound with the molecular formula C10H10O It is characterized by the presence of an ethynyl group attached to the benzene ring at the 1-position and a methoxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(methoxymethyl)benzene can be synthesized through various methods. One common approach involves the alkylation of 1-ethynylbenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-Ethynyl-4-(methoxymethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo cleavage to release formaldehyde. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes.

Comparison with Similar Compounds

1-Ethynyl-4-(methoxymethyl)benzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-methylbenzene: Lacks the methoxymethyl group, leading to different reactivity and applications.

    1-Ethynyl-4-methoxybenzene:

    1-Ethynyl-4-phenylbenzene: Features a phenyl group, resulting in distinct properties and applications.

The uniqueness of this compound lies in the combination of the ethynyl and methoxymethyl groups, which confer specific reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

1-ethynyl-4-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-4-6-10(7-5-9)8-11-2/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZHIKYIXXLUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313947-36-3
Record name 1-ethynyl-4-(methoxymethyl)benzene
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